molecular formula C11H11NO2 B1608110 2-Isocyano-3-phenylpropionic acid methyl ester CAS No. 63157-14-2

2-Isocyano-3-phenylpropionic acid methyl ester

Cat. No. B1608110
Key on ui cas rn: 63157-14-2
M. Wt: 189.21 g/mol
InChI Key: CEPQFHINGYLWCQ-UHFFFAOYSA-N
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Patent
US04000122

Procedure details

A solution of phosgene (5.2 g, 0.052 mole) in dry methylene chloride (45 ml) is added dropwise to a stirred solution of N-formylphenylalanine methyl ester (10.0 g, 0.048 mole) and 1-methylmorpholine (13 g, 0.125 mole) in dry methylene chloride (25 ml) at -30° C. After completion of the addition the filtrate is concentrated under reduced pressure at room temperature. Benzene is added to the residue followed by filtration and concentration of the resulting solution. The residue is distilled to afford the title compound as a yellow oil, b.p. 97° C/0.3 mm, νmaxCHCl3 2150, 1746, 1595, 1578, 1489, 694 cm-1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=O.[CH3:5][O:6][C:7](=[O:19])[C@H:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:9][CH:10]=O.CN1CCOCC1>C(Cl)Cl>[CH3:5][O:6][C:7](=[O:19])[CH:8]([N+:9]#[C-:10])[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
COC([C@@H](NC=O)CC1=CC=CC=C1)=O
Name
Quantity
13 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure at room temperature
ADDITION
Type
ADDITION
Details
Benzene is added to the residue
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration of the resulting solution
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=CC=CC=C1)[N+]#[C-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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